![molecular formula C12H18N2O2 B051252 3-(2-Morpholin-4-ylethoxy)aniline CAS No. 112677-72-2](/img/structure/B51252.png)
3-(2-Morpholin-4-ylethoxy)aniline
Overview
Description
3-(2-Morpholin-4-ylethoxy)aniline is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications in different fields, including pharmaceuticals and materials science. Although the specific compound 3-(2-Morpholin-4-ylethoxy)aniline has limited direct references in scientific literature, related compounds and their synthesis, structure, and properties provide valuable insights.
Synthesis Analysis
The synthesis of compounds similar to 3-(2-Morpholin-4-ylethoxy)aniline often involves multistep reactions, including substitution reactions under specific conditions and coupling reactions like the Suzuki reaction. For example, 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline was synthesized through a substitution reaction followed by a Suzuki coupling, achieving an overall yield of 61.7% (Jiao Chun-l, 2014).
Molecular Structure Analysis
Molecular structure analysis of related compounds, such as N-(4-Chloro-6-morpholino-1,3,5-triazin-2-yl)aniline, reveals specific interactions like intermolecular hydrogen bonds, which can significantly influence the compound's properties and behavior. The morpholine ring often adopts a chair conformation, indicative of its stability and influence on the overall molecular geometry (Yang Li et al., 2005).
Chemical Reactions and Properties
Compounds containing morpholine groups and aniline substructures participate in a variety of chemical reactions, including aza-Diels–Alder reactions, and exhibit a range of chemical properties such as the ability to form complexes with metals. For instance, copper(II) complexes derived from morpholin-4-ylethylimino compounds have been synthesized, showcasing the versatility and reactivity of morpholine-containing ligands (Z. Hang et al., 2011).
Physical Properties Analysis
The physical properties of morpholine derivatives, including 3-(2-Morpholin-4-ylethoxy)aniline-like compounds, are influenced by their molecular structure. For instance, the presence of morpholine and aniline groups can affect solubility, boiling points, and melting points, which are crucial for their application in synthesis and material development.
Chemical Properties Analysis
The chemical properties, such as reactivity with nucleophiles or electrophiles, acidity or basicity of the aniline nitrogen, and the potential for forming hydrogen bonds or π-π interactions, are central to understanding the behavior and applications of these compounds. These properties are directly related to the compound's molecular structure and substituent effects.
For more comprehensive information and further reading on related compounds and their properties, you can explore the following references:
Scientific Research Applications
Kinase Inhibition
3-(2-Morpholin-4-ylethoxy)aniline derivatives have been optimized as potent inhibitors of Src kinase activity. Studies have demonstrated increased inhibition of Src kinase activity and Src-mediated cell proliferation through the modification of these compounds. Such derivatives are considered promising for targeting cancerous cells due to their selective inhibition properties against Src over non-Src family kinases, showcasing potential in cancer treatment strategies (Boschelli et al., 2001).
Antimicrobial Activity
Research on N-{(E)-[2-(Morpholin-4-yl)quinolin-3-yl]methylidene}aniline derivatives has uncovered significant antimicrobial efficacy against various bacterial and fungal strains. These compounds have been synthesized and evaluated for their potential in treating infections, demonstrating notable activity in molecular docking studies as well (Subhash & Bhaskar, 2020).
Potential Anticancer Agents
Phthalocyanines substituted with 3-(2-Morpholin-4-ylethoxy)ethoxy groups have shown promising results as potential anticancer agents. Their interactions with DNA and inhibition of topoisomerase I enzyme suggest these compounds could be effective in cancer therapy through mechanisms such as DNA intercalation and photocleavage activities (Barut et al., 2016).
Synthesis and Evaluation for Medical Applications
Novel compounds containing morpholine/piperidine groups have been synthesized using s-triazine as a scaffold, showing higher activity against breast cancer cells compared to colon cancer cells. These findings highlight the potential for these compounds in developing therapeutic drugs for treating hormone receptor-positive breast cancer (Malebari et al., 2021).
Safety and Hazards
properties
IUPAC Name |
3-(2-morpholin-4-ylethoxy)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c13-11-2-1-3-12(10-11)16-9-6-14-4-7-15-8-5-14/h1-3,10H,4-9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOWCFUJSYGZMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424560 | |
Record name | 3-(2-morpholin-4-ylethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Morpholin-4-ylethoxy)aniline | |
CAS RN |
112677-72-2 | |
Record name | 3-(2-morpholin-4-ylethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.